BCR-ABL Cellular Potency: 8-Fold Reduction vs. Parent Nilotinib Defines N-Oxide Metabolite as Weak Inhibitor
Nilotinib N-Oxide exhibits an 8-fold reduction in cellular BCR-ABL inhibitory potency relative to the parent nilotinib. In head-to-head cellular assays, nilotinib inhibits BCR-ABL with a mean IC₅₀ of 20 nM, whereas Nilotinib N-Oxide demonstrates a mean IC₅₀ of 160 nM [1]. Among other nilotinib metabolites, P41.6 exhibits similar potency to the parent (19 nM), P50 shows modest activity (39 nM), and P42.1 is substantially less active (256 nM). This comparative profile establishes Nilotinib N-Oxide as a weak BCR-ABL1 inhibitor that is unlikely to contribute meaningfully to therapeutic efficacy [2].
| Evidence Dimension | Cellular BCR-ABL kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 160 nM (Nilotinib N-Oxide) |
| Comparator Or Baseline | Nilotinib (parent): 20 nM; P41.6 metabolite: 19 nM; P50 metabolite: 39 nM; P42.1 metabolite: 256 nM |
| Quantified Difference | 8.0-fold reduction vs. parent nilotinib |
| Conditions | Cellular kinase inhibition assay; BCR-ABL tyrosine kinase activity measurement |
Why This Matters
This 8-fold potency differential validates the necessity of Nilotinib N-Oxide as an authentic reference standard for distinguishing parent drug activity from metabolite contributions in bioanalytical and PK/PD studies.
- [1] Manley, P.W.; Mestan, J.; Sheng, J.; Tran, P.; Kagan, M. Clinical and Preclinical Characterisation Of The Metabolites Of The BCR-ABL Tyrosine Kinase Inhibitor Nilotinib. Blood 2013, 122(21), 4011. doi:10.1182/blood.V122.21.4011.4011 View Source
- [2] Manley, P.W. Investigations into the Potential Role of Metabolites on the Anti-Leukemic Activity of Imatinib, Nilotinib and Midostaurin. Chimia (Aarau) 2019, 73(7), 561-570. doi:10.2533/chimia.2019.561 View Source
